
Ethyl 2-(diphenylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(diphenylamino)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(diphenylamino)acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 2-(diphenylamino)acetate can be synthesized through the esterification of 2-(diphenylamino)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Ethyl 2-(diphenylamino)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(diphenylamino)acetic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 2-(diphenylamino)acetic acid and ethanol.
Reduction: 2-(diphenylamino)ethanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various heterocyclic compounds.
Biology and Medicine:
- Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Wirkmechanismus
The mechanism by which ethyl 2-(diphenylamino)acetate exerts its effects is primarily through its interactions with various molecular targets. The ester group can undergo hydrolysis to release the active 2-(diphenylamino)acetic acid, which can then interact with biological targets. The diphenylamino moiety is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester with similar esterification properties but lacks the diphenylamino group.
Diphenylamine: Shares the diphenylamino moiety but lacks the ester functionality.
Uniqueness:
- The presence of both the ester and diphenylamino groups in ethyl 2-(diphenylamino)acetate provides unique reactivity and potential applications that are not observed in simpler esters or amines.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
ethyl 2-(N-phenylanilino)acetate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI-Schlüssel |
ATRXRURAIJZUOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


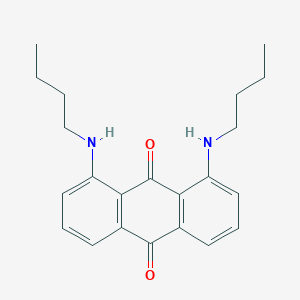
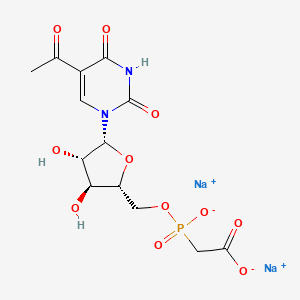

![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
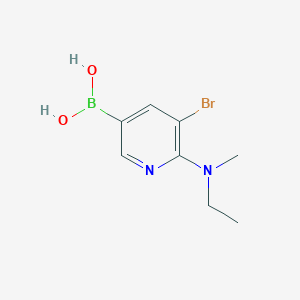


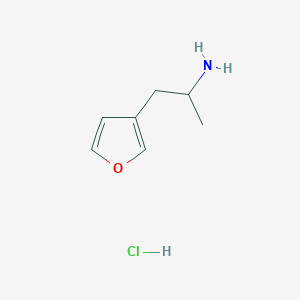


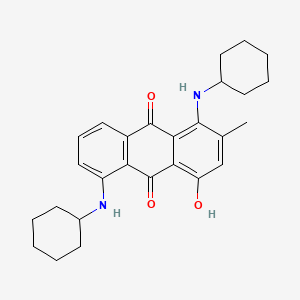
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
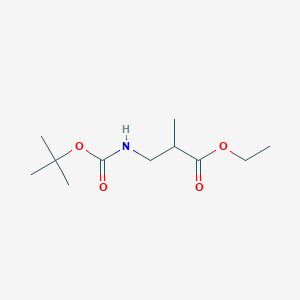
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)
